REACTION_CXSMILES
|
[CH:1]12[CH2:9][CH:4]([CH:5]([CH:7]=O)[CH2:6]1)[CH:3]=[CH:2]2.[CH:10]([CH:12]1CCC[CH:14](CCC=O)[CH2:13]1)=O.C(C1CCC(CCC=O)CC1)=O.C(C1CCCC(C(C)C=O)C1)=O.C(C1CCC(C(C)C=O)CC1)=O.C(C1CCCCC=1)=C.C1(C=O)CCCCC(C=O)CCCC(C=O)CC1.C=CC=C>>[CH:2]1[CH2:3][CH2:4][CH2:9][CH:1]=[CH:6][CH2:5][CH2:7][CH:10]=[CH:12][CH2:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=CC(C(C1)C=O)C2
|
Name
|
3-(3-formylcyclohexyl)propanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1CC(CCC1)CCC=O
|
Name
|
3-(4-formylcyclohexyl)propanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCC(CC1)CCC=O
|
Name
|
2-(3-formylcyclohexyl)propanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1CC(CCC1)C(C=O)C
|
Name
|
2-(4-formylcyclohexyl)propanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1CCC(CC1)C(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CCCCC1
|
Name
|
cyclododecane-1,4,8-tricarbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(CCCC(CCCC1)C=O)C=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCC=CCCC=CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |